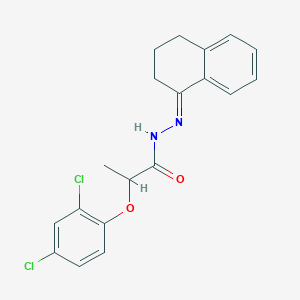![molecular formula C15H11BrN2O2S B324586 2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B324586.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is an organic compound with the molecular formula C15H11BrN2O2S It is known for its unique structure, which includes a brominated naphthalene ring and a thiazole ring connected via an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromo-2-naphthol.
Formation of Naphthyl Ether: 1-bromo-2-naphthol is reacted with chloroacetic acid to form 2-[(1-bromo-2-naphthyl)oxy]acetic acid.
Thiazole Formation: The acetic acid derivative is then reacted with thioamide to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the thiazole ring.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The brominated naphthalene ring and thiazole ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-[(1-naphthyl)oxy]-N-(1,3-thiazol-2-yl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-[(1-bromo-2-naphthyl)oxy]-N-(1,3-thiazol-2-yl)propionamide: Similar structure but with a propionamide linkage instead of acetamide.
Uniqueness
2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both a brominated naphthalene ring and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C15H11BrN2O2S |
|---|---|
分子量 |
363.2 g/mol |
IUPAC名 |
2-(1-bromonaphthalen-2-yl)oxy-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H11BrN2O2S/c16-14-11-4-2-1-3-10(11)5-6-12(14)20-9-13(19)18-15-17-7-8-21-15/h1-8H,9H2,(H,17,18,19) |
InChIキー |
NICYGDZZTIXOFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=NC=CS3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,6-Dimethyl-2-oxo-1-{[1-(2-thienyl)ethylidene]amino}-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B324506.png)
methanol](/img/structure/B324509.png)
methanol](/img/structure/B324510.png)
![{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanol](/img/structure/B324514.png)
![N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine](/img/structure/B324518.png)
![1-[[(E)-indol-3-ylidenemethyl]amino]-4,6-dimethylpyridin-2-one](/img/structure/B324522.png)
![1-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B324523.png)
![N-(4-{[2-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B324525.png)
![N-(4-{[2-(3,3-dimethyl-5-oxocyclohexylidene)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B324526.png)

![N-(2,5-dimethylphenyl)-4-oxo-4-[2-[(E)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide](/img/structure/B324532.png)
